1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol
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Overview
Description
1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol typically involves the bromination of 2-methylphenyl derivatives followed by cyclization reactions. One common method includes the use of bromine and a suitable solvent under controlled temperature conditions to achieve the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia, and thiols under appropriate solvent conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)ethanone
- 2-Bromo-4’-methylpropiophenone
- 4-Bromo-2-methylphenol
Uniqueness
1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol is unique due to its specific cyclopentanol structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
NLCHEJDZPLUIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=C(C=C(C=C2)Br)C)O |
Origin of Product |
United States |
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